Mercury, (neodecanoato-kappaO)phenyl-

描述

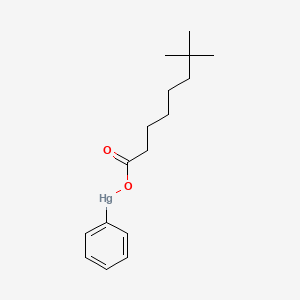

Mercury, (neodecanoato-kappaO)phenyl- is an organomercury compound with the molecular formula C16H24HgO2. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phenyl group and a neodecanoate ligand bonded to a mercury atom.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (neodecanoato-kappaO)phenyl- typically involves the reaction of phenylmercury chloride with neodecanoic acid. The reaction is carried out in an organic solvent such as toluene or benzene under reflux conditions. The general reaction can be represented as follows:

C6H5HgCl+C9H19COOH→C6H5HgOOCC9H19+HCl

生物活性

Mercury, (neodecanoato-kappaO)phenyl- is an organomercury compound that has garnered attention due to its biological activity and potential environmental impact. This article reviews the biological effects, mechanisms of action, and toxicological profiles of this compound, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

Mercury, (neodecanoato-kappaO)phenyl- has the chemical formula and is classified as a phenylmercury carboxylate. Its structure consists of a mercury atom bonded to a phenyl group and a neodecanoate moiety. This configuration influences its reactivity and biological interactions.

Biological Activity

1. Toxicological Effects

The toxicity of organomercury compounds, including mercury, (neodecanoato-kappaO)phenyl-, primarily arises from their ability to interfere with biological systems. Key findings include:

- Neurotoxicity : Organomercury compounds like methylmercury are known neurotoxins, affecting cognitive functions and motor coordination. Similar effects may be observed with phenylmercury compounds, particularly in aquatic organisms exposed to low concentrations .

- Aquatic Toxicity : Mercury compounds are classified as very toxic to aquatic life, with chronic no-observed-effect concentrations (NOECs) often below 1 µg/L. They exhibit high bioaccumulation potential in fish and other marine organisms .

2. Mechanisms of Action

The biological activity of mercury, (neodecanoato-kappaO)phenyl- can be attributed to several mechanisms:

- Enzyme Inhibition : Mercury ions can bind to thiol groups in enzymes, inhibiting their activity and disrupting metabolic processes.

- Reactive Oxygen Species (ROS) Generation : Exposure to mercury can lead to increased oxidative stress through the generation of ROS, which can damage cellular components such as lipids, proteins, and DNA .

Case Studies

Case Study 1: Aquatic Organisms

A study investigating the effects of phenylmercury compounds on aquatic life demonstrated significant impacts on growth and reproduction in fish exposed to sub-lethal concentrations. The study highlighted the need for stringent regulations on the use of organomercury compounds in agricultural practices due to their persistence in the environment and potential for bioaccumulation .

Case Study 2: Human Health

Research on occupational exposure to organomercury compounds has shown correlations between exposure levels and adverse health outcomes, including neurological deficits in workers handling mercury-containing products. This underscores the importance of monitoring and regulating the use of such compounds in industrial applications .

Table 1: Toxicological Profile of Mercury Compounds

| Compound | Acute Toxicity (mg/kg) | Chronic NOEC (µg/L) | Bioaccumulation Factor |

|---|---|---|---|

| Methylmercury | 0.5 | <1 | >1000 |

| Phenylmercury Neodecanoate | 1 | <1 | >500 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binding to thiol groups leading to functional loss |

| ROS Generation | Induction of oxidative stress causing cellular damage |

| Neurotoxic Effects | Impairment of cognitive functions in exposed organisms |

科学研究应用

"Mercury, (neodecanoato-κO)phenyl-", commonly known as phenylmercury neodecanoate, is primarily used as a catalyst in the production of polyurethane (PU) coatings, adhesives, sealants, and elastomers (CASE) . It facilitates the reaction between a polyol and an isocyanate component, which is essential for hardening or curing the polyurethane .

Environmental Considerations

The use of phenylmercury neodecanoate has raised environmental concerns due to the toxicity of mercury compounds .

- Usage Estimates: Globally, an estimated 300-350 tonnes/year of mercury catalyst are used in PU elastomer applications, with 60-105 tonnes/year used in the EU . This includes approximately 36-70 tonnes of phenylmercury neodecanoate, containing about 20-35 tonnes of mercury .

- Historical Trends: According to a major PU catalyst manufacturer, mercury consumption was likely 2-3 times higher a decade prior to the reporting year, though specific data are unavailable .

Health and Safety

Phenyl mercury neodecanoate presents potential health hazards :

- No significant acute toxicological data has been identified in literature searches .

- Asthma-like symptoms may persist for months or years after exposure, potentially leading to reactive airways dysfunction syndrome (RADS) .

Regulatory Information

化学反应分析

Reaction Mechanism

While the exact mechanism is not explicitly detailed in available sources, mercury catalysts like this compound typically:

-

Coordinate with isocyanate groups : The mercury center may interact with the electrophilic carbonyl carbon of isocyanates, lowering activation energy for nucleophilic attack by polyol hydroxyl groups .

-

Facilitate polymerization : The catalyst is incorporated into the polymer matrix during curing, remaining as part of the final product structure .

Stability and Reactivity

The compound exhibits specific stability characteristics and reactivity with incompatible substances:

-

Sensitivity to light and moisture : Decomposes under prolonged exposure to light or water, releasing toxic mercury oxides .

-

Incompatibility with acids : Contact with strong acids liberates toxic mercury vapor and potentially other gases (e.g., carbon oxides) .

-

Thermal stability : Stable under normal conditions but decomposes at high temperatures, though exact decomposition products are unspecified .

Regulatory and Industrial Context

-

Regulatory status : Listed under U.S. EPA’s TSCA Mercury Inventory, requiring reporting for industrial use .

-

Phasedown efforts : While still used in niche applications, mercury-based catalysts are increasingly replaced by non-toxic alternatives in PU production due to regulatory pressures .

Research Gaps

Available literature lacks detailed mechanistic studies of the compound’s catalytic activity or environmental reactivity. Future research should focus on:

-

Quantitative analysis of mercury coordination in PU polymerization.

-

Fate and transformation pathways in environmental matrices.

-

Comparative studies with alternative catalysts (e.g., tin, bismuth compounds).

References PubChem: Mercury, (neodecanoato-kappaO)phenyl- [C16H24HgO2] Mubychem: Phenylmercuric Neodecanoate SDS AmazonTele PDF: Phenylmercury neodecanoate in PU systems EPA TSCA Mercury Inventory Final Rule

属性

IUPAC Name |

7,7-dimethyloctanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.C6H5.Hg/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-4-6-5-3-1;/h4-8H2,1-3H3,(H,11,12);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQXYTXEFDFLIS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067223 | |

| Record name | Mercury, (neodecanoato-.kappa.O)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26545-49-3 | |

| Record name | Mercury, (neodecanoato-kappaO)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, (neodecanoato-.kappa.O)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, (neodecanoato-.kappa.O)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (neodecanoato-O)phenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。